molecular formula C25H44N2O2 B8499885 n-(4-Hydroxyphenyl)-n'-octadecylurea CAS No. 102253-20-3

n-(4-Hydroxyphenyl)-n'-octadecylurea

Cat. No.: B8499885
CAS No.: 102253-20-3
M. Wt: 404.6 g/mol
InChI Key: GSJKWMTVUQNZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Hydroxyphenyl)-N'-octadecylurea is a urea derivative characterized by a 4-hydroxyphenyl group attached to one nitrogen atom and an octadecyl (C18 alkyl) chain on the adjacent nitrogen. Urea derivatives are widely studied for their applications in medicinal chemistry, material science, and supramolecular systems due to their hydrogen-bonding capabilities and structural versatility.

Properties

CAS No.

102253-20-3

Molecular Formula

C25H44N2O2

Molecular Weight

404.6 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-octadecylurea

InChI

InChI=1S/C25H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-25(29)27-23-18-20-24(28)21-19-23/h18-21,28H,2-17,22H2,1H3,(H2,26,27,29)

InChI Key

GSJKWMTVUQNZHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Hydroxy Group : Enhances hydrogen-bonding capacity and polarity, improving interactions with biological targets (e.g., enzymes) but may reduce bioavailability if paired with excessive hydrophobicity .
  • Electron-Withdrawing Groups (Cl, CF3) : Enhance stability and electrophilicity, critical for covalent target binding in anticancer agents .

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